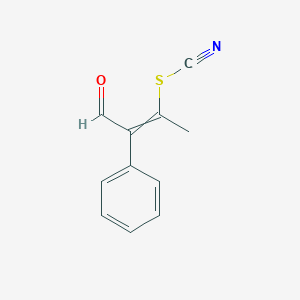
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a 4-oxo-3-phenylbut-2-en-2-yl moiety, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 4-oxo-3-phenylbut-2-en-2-yl thiocyanate can be achieved through several methods. One common approach involves the reaction of 4-oxo-3-phenylbut-2-en-2-yl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired thiocyanate product .
Industrial production methods for thiocyanates often involve the use of alkali metal thiocyanates and organic halides. For example, the reaction of alkyl halides with sodium thiocyanate in aqueous media is a widely used method for the preparation of organic thiocyanates .
Analyse Des Réactions Chimiques
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiocyanate group can yield thiols or thioethers, depending on the reducing agent used.
Substitution: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Applications De Recherche Scientifique
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-oxo-3-phenylbut-2-en-2-yl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate can be compared with other similar compounds, such as phenyl thiocyanate and benzyl thiocyanate. While all these compounds contain the thiocyanate group, their chemical properties and reactivity differ due to the nature of the substituents attached to the thiocyanate group .
Propriétés
Numéro CAS |
119835-53-9 |
|---|---|
Formule moléculaire |
C11H9NOS |
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
(4-oxo-3-phenylbut-2-en-2-yl) thiocyanate |
InChI |
InChI=1S/C11H9NOS/c1-9(14-8-12)11(7-13)10-5-3-2-4-6-10/h2-7H,1H3 |
Clé InChI |
GOESVROQYSLQIT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C=O)C1=CC=CC=C1)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


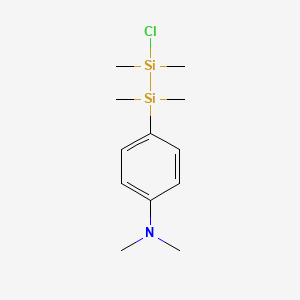
![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)

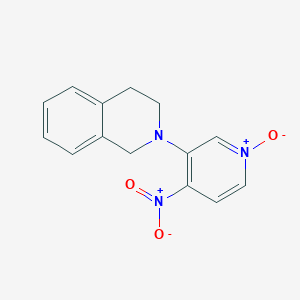
![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
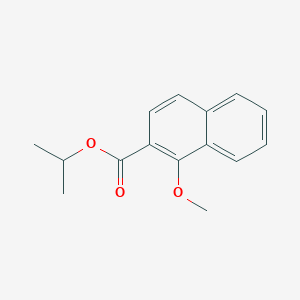
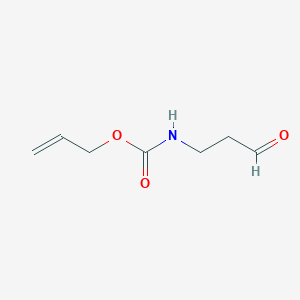
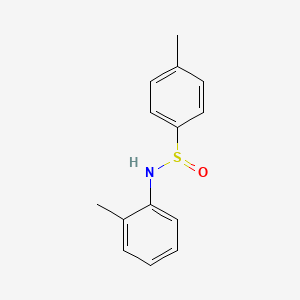
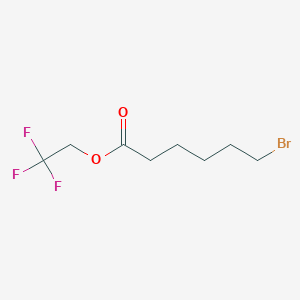
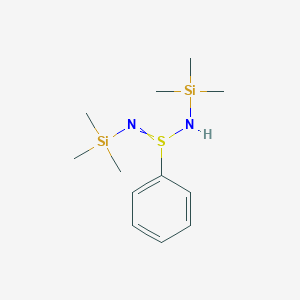
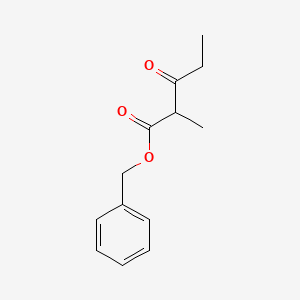
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
